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molecular formula C14H11ClO3 B1308758 4-(Benzyloxy)-2-chlorobenzoic acid CAS No. 75835-35-7

4-(Benzyloxy)-2-chlorobenzoic acid

Cat. No. B1308758
M. Wt: 262.69 g/mol
InChI Key: NLSYAGPPJSQRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060721B1

Procedure details

To benzyl 4-benzyloxy-2-chlorobenzoate (1.12 g) were added ethanol (8.8 ml), 1,4-dioxane (2.2 ml) and 1N aqueous sodium hydroxide solution (4.7 ml) and the mixture was stirred at 70° C. for 1.5 hr. The solvent was evaporated and water was added to the residue for dissolution, which was washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and the precipitate was collected by filtration to give 4-benzyloxy-2-chlorobenzoic acid (810 mg) as a pale-yellow powder.
Name
benzyl 4-benzyloxy-2-chlorobenzoate
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:24]=[CH:23][C:12]([C:13]([O:15]CC2C=CC=CC=2)=[O:14])=[C:11]([Cl:25])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.[OH-].[Na+]>O1CCOCC1>[CH2:1]([O:8][C:9]1[CH:24]=[CH:23][C:12]([C:13]([OH:15])=[O:14])=[C:11]([Cl:25])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
benzyl 4-benzyloxy-2-chlorobenzoate
Quantity
1.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OCC2=CC=CC=C2)C=C1)Cl
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
4.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue for dissolution, which
WASH
Type
WASH
Details
was washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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